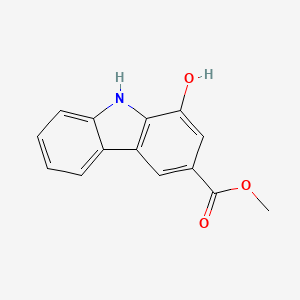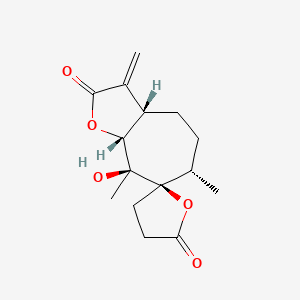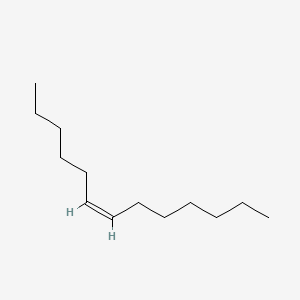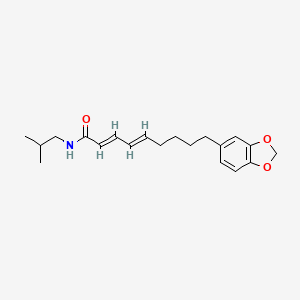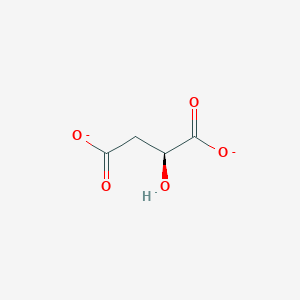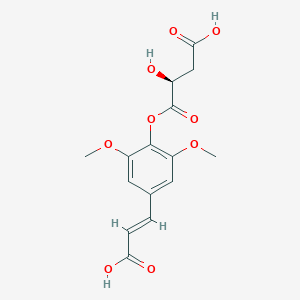
sinapic acid (S)-malate ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sinapic acid (S)-malate ester is the 4-O-(S)-malate derivative of sinapic acid. It derives from a (S)-malate(2-). It is a conjugate acid of a sinapoyl (S)-malate(2-).
Wissenschaftliche Forschungsanwendungen
1. Antioxidant and Anti-UV Properties
Sinapic acid (S)-malate ester and its derivatives are known for their anti-UV and antiradical properties. Research has focused on developing sustainable synthetic pathways to enhance these properties, making these compounds potential functional additives for cosmetics, plastics, and food/feed industries. The β–β′ dimerization of sinapate esters has been shown to improve radical scavenging and UV absorbance, covering both UV-A and UV-B regions (Mention et al., 2020).
2. UV-B Screening in Plants
Studies on the intrinsic UV spectral properties of sinapoyl malate, a key UV-B screening agent in plants, reveal its broad spectral broadening in the UV-B region. This suggests that the quantum mechanical features of its excited states contribute to its effectiveness as a natural UV-B sunscreen (Dean et al., 2014).
3. Localization and Biosynthesis in Plants
Research on the distribution and biosynthesis of sinapic acid esters, like sinapoyl-l-malate, in plants such as Raphanus sativus (red radish), has revealed their presence in specific plant tissues, including epidermal layers and vacuoles. This highlights their role in plant metabolism and possible protective functions against environmental stressors (Sharma & Strack, 1985).
4. Role in Phenylpropanoid Metabolism
Sinapic acid esters play a significant role in the phenylpropanoid pathway, contributing to sinapoyl esters and lignin synthesis in plants like Arabidopsis thaliana. Mutations in this pathway can impact the accumulation of these compounds, affecting plant responses to UV light and influencing lignin composition (Chapple et al., 1992).
5. Bioactivity and Applications
Sinapic acid and its esters, including this compound, exhibit a range of bioactivities such as antioxidant, anti-microbial, anti-cancer, and UV filtering. This makes them increasingly relevant in pharmaceutical, cosmetic, and food industries. The ability to extract these compounds from agro-industrial wastes further adds to their potential applications (Nguyen et al., 2021).
Eigenschaften
Molekularformel |
C15H16O9 |
|---|---|
Molekulargewicht |
340.28 g/mol |
IUPAC-Name |
(3S)-4-[4-[(E)-2-carboxyethenyl]-2,6-dimethoxyphenoxy]-3-hydroxy-4-oxobutanoic acid |
InChI |
InChI=1S/C15H16O9/c1-22-10-5-8(3-4-12(17)18)6-11(23-2)14(10)24-15(21)9(16)7-13(19)20/h3-6,9,16H,7H2,1-2H3,(H,17,18)(H,19,20)/b4-3+/t9-/m0/s1 |
InChI-Schlüssel |
SVOZVFTXNDIEBH-NWALNABHSA-N |
Isomerische SMILES |
COC1=CC(=CC(=C1OC(=O)[C@H](CC(=O)O)O)OC)/C=C/C(=O)O |
SMILES |
COC1=CC(=CC(=C1OC(=O)C(CC(=O)O)O)OC)C=CC(=O)O |
Kanonische SMILES |
COC1=CC(=CC(=C1OC(=O)C(CC(=O)O)O)OC)C=CC(=O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


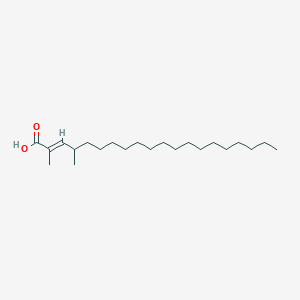
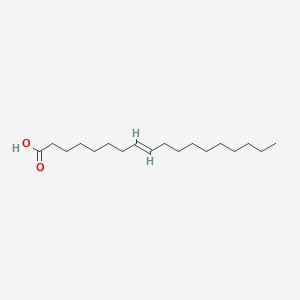
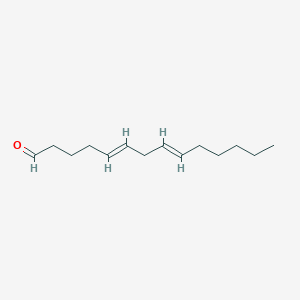
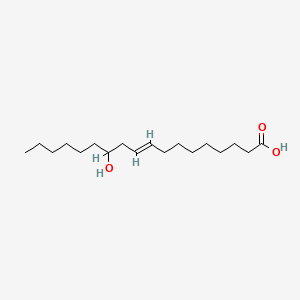

![3,4-dihydro-1H-isoquinolin-2-yl-(4-ethyl-5-thieno[3,2-b]pyrrolyl)methanone](/img/structure/B1240324.png)
